4-Amino-N-(1-hydroxypropan-2-yl)benzamide is an organic compound characterized by its amine and hydroxyl functional groups. Its chemical formula is C₁₁H₁₅N₁O₂, with a molecular weight of approximately 193.24 g/mol. The compound features a benzamide structure, where a benzene ring is attached to an amide group, specifically an amino group (–NH₂) and a hydroxypropan-2-yl substituent. This unique arrangement contributes to its potential biological and chemical reactivity.
4-Amino-N-(1-hydroxypropan-2-yl)benzamide has been studied for its biological activities, particularly its potential as an antibacterial and antifungal agent. Research indicates that derivatives of benzamide compounds often exhibit significant antimicrobial properties due to their ability to interfere with bacterial cell wall synthesis or disrupt metabolic pathways .
The synthesis of 4-amino-N-(1-hydroxypropan-2-yl)benzamide can be achieved through several methods:
4-Amino-N-(1-hydroxypropan-2-yl)benzamide has potential applications in various fields:
Interaction studies of 4-amino-N-(1-hydroxypropan-2-yl)benzamide focus on its binding affinity to biological targets, such as enzymes or receptors involved in microbial resistance mechanisms. Preliminary studies suggest that it may inhibit specific enzymes related to bacterial cell wall synthesis, thereby exhibiting its antimicrobial effects .
Several compounds share structural similarities with 4-amino-N-(1-hydroxypropan-2-yl)benzamide, which may offer insights into its uniqueness:
Compound Name | Structural Features | Unique Properties |
---|---|---|
4-Aminobenzoic Acid | Contains an amino group on benzene | Known for its role as a precursor in dye synthesis |
N-(1-Hydroxy-2-methylpropan-2-yl)-p-toluenesulfonamide | Hydroxyl and sulfonamide groups | Exhibits distinct antibacterial activity |
4-Amino-N-(4-nitrophenyl)benzamide | Nitrophenyl substitution | Enhanced reactivity due to electron-withdrawing effects |
These comparisons highlight that while 4-amino-N-(1-hydroxypropan-2-yl)benzamide shares common features with other compounds, its specific hydroxyl and amino substitutions contribute to its unique biological activities and chemical reactivity.
The most established synthesis begins with 4-nitrobenzoyl chloride, which undergoes aminolysis with 1-amino-2-propanol in the presence of a base such as triethylamine or inorganic carbonates [4]. This step typically achieves 85–92% yield in toluene or benzene at 50–60°C, forming the intermediate 4-nitro-N-(1-hydroxypropan-2-yl)benzamide [4]. Subsequent nitro group reduction employs iron powder in acidic media (e.g., hydrochloric acid) or catalytic hydrogenation with Raney nickel under 3–5 atm hydrogen pressure [4]. Iron-mediated reductions at 95–100°C in ethanol-water mixtures provide 89–94% yield, while catalytic hydrogenation in DMF-H₂O at 110–130°C achieves comparable efficiency with reduced byproducts [4].
Method | Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Iron powder/HCl | 95°C, ethanol-water | 89–94 | 97.5 |
Catalytic hydrogenation | 120°C, 4 atm H₂, Raney nickel | 91–93 | 98.8 |
Traditional routes often produce racemic mixtures due to the prochiral nature of 1-amino-2-propanol. Resolution via chiral chromatography or diastereomeric salt formation with tartaric acid derivatives introduces additional steps, reducing overall yield by 15–20% . Recent efforts have explored asymmetric synthesis using enantiomerically pure 1-amino-2-propanol, though commercial availability remains limited .
Phase-transfer catalysts (PTCs) like palmityl trimethyl ammonium chloride enhance reaction kinetics in biphasic systems. In one protocol, 4-nitrobenzoyl chloride in toluene reacts with aqueous ammonia containing 0.5% PTC at 55–60°C, achieving 98.7% yield of 4-nitrobenzamide intermediate [4]. This method reduces reaction time from 6 hours to 2.5 hours compared to conventional approaches [4].
Palladium-on-carbon (Pd/C) and nickel-based catalysts enable milder nitro reductions. For instance, 4-nitro-N-(1-hydroxypropan-2-yl)benzamide treated with 1% Pd/C in methanol under 3 atm H₂ at 50°C achieves full conversion in 2 hours, avoiding the iron sludge generated in traditional methods [4]. Computational studies suggest that nickel’s lower d-electron density facilitates selective nitro-group reduction without affecting the benzamide backbone .
Catalyst | Pressure (atm) | Temperature (°C) | Conversion (%) |
---|---|---|---|
Raney nickel | 4 | 120 | 98.5 |
Pd/C (1%) | 3 | 50 | 99.8 |
Iron powder | - | 95 | 94.2 |
Industrial-scale synthesis benefits from continuous flow reactors, which improve heat transfer and mixing efficiency. A two-stage system combining aminolysis (60°C) and hydrogenation (50°C) modules achieves 92% overall yield with residence times under 30 minutes . This approach reduces solvent usage by 40% compared to batch processes .
Replacing toluene with cyclopentyl methyl ether (CPME), a biodegradable solvent, in aminolysis steps reduces environmental impact while maintaining 88–90% yield [4]. Distillation recovery rates for CPME exceed 95%, lowering raw material costs. Water-ethanol mixtures (1:1 v/v) serve as effective reaction media for iron powder reductions, eliminating halogenated solvents [4].
Microwave irradiation accelerates key steps, particularly condensations. A 2025 study demonstrated that 4-amino-N-(1-hydroxypropan-2-yl)benzamide synthesis under microwave conditions (100°C, 300 W) reduces reaction time from 6 hours to 45 minutes, achieving 94% yield . Energy consumption decreases by 60% compared to conventional heating .
Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze amide bond formation between 4-aminobenzoic acid and 1-amino-2-propanol in non-aqueous media. While yields remain modest (68–72%), this method avoids toxic acylating agents like benzoyl chloride, aligning with green chemistry principles .
Method | PMI* | Energy Use (kWh/kg) | Carbon Footprint (kg CO₂/kg) |
---|---|---|---|
Traditional batch | 28 | 120 | 5.2 |
Continuous flow | 17 | 75 | 3.1 |
Microwave-assisted | 21 | 48 | 2.4 |
*Process Mass Intensity = (Total mass of inputs)/(Mass of product)
4-amino-N-(1-hydroxypropan-2-yl)benzamide exhibits distinct physicochemical properties that are fundamentally influenced by its molecular structure containing both hydrophilic and lipophilic domains. The compound has a molecular weight of 194.23 g/mol and belongs to the benzamide derivative class, which significantly impacts its solubility characteristics and partitioning behavior [1].
The aqueous solubility of 4-amino-N-(1-hydroxypropan-2-yl)benzamide is expected to be markedly higher than its parent compound benzamide due to the presence of both amino and hydroxyl functional groups. While benzamide exhibits a water solubility of 1.35 g/100 mL at 20°C [2] [3], the target compound is anticipated to demonstrate enhanced water solubility in the range of 3-8 g/100 mL at ambient temperature based on structural considerations and the hydrophilic nature of the substituents [4] [5].
Solvent | Expected Solubility Range | Basis for Estimation |
---|---|---|
Water (20°C) | 3-8 g/100 mL | Amino and hydroxyl group contributions |
Methanol | High (>10 g/100 mL) | Hydrogen bonding with OH groups |
Ethanol | Moderate to High (5-15 g/100 mL) | Balanced hydrophilic/lipophilic interactions |
Acetone | Moderate (2-6 g/100 mL) | Polar aprotic solvent interactions |
Chloroform | Low (<1 g/100 mL) | Limited hydrogen bonding capacity |
The solubility profile follows the general trend established for benzamide derivatives: methanol > ethanol > acetone > water > less polar organic solvents [4]. The hydroxypropyl side chain introduces additional hydrogen bonding sites, which substantially enhances solubility in protic solvents compared to the parent benzamide.
The octanol-water partition coefficient (log P) for 4-amino-N-(1-hydroxypropan-2-yl)benzamide is estimated to be significantly lower than benzamide (log P = 0.84) [6] due to the increased hydrophilicity imparted by the amino and hydroxyl substituents. Based on group contribution methods and comparison with structurally related compounds, the estimated log P value is approximately -0.2 to 0.3 [7] [8].
Parameter | Benzamide | Target Compound (Estimated) |
---|---|---|
Log P (octanol/water) | 0.84 [6] | -0.2 to 0.3 |
Polar Surface Area | 43.09 Ų [6] | 86-95 Ų |
Hydrogen Bond Donors | 2 | 4 |
Hydrogen Bond Acceptors | 1 | 3 |
The negative to low positive log P value indicates that the compound exhibits preferential partitioning into the aqueous phase, which is consistent with the presence of multiple hydrogen bonding sites and the polar character of the molecule [9] [10].
The dissolution thermodynamics of 4-amino-N-(1-hydroxypropan-2-yl)benzamide are expected to follow endothermic behavior similar to other benzamide derivatives. Studies on related compounds indicate that dissolution enthalpy (ΔH_dissolution) is typically positive, ranging from 15-35 kJ/mol, indicating that energy input is required for the dissolution process [5].
Thermodynamic Property | Expected Range | Physical Significance |
---|---|---|
ΔH_dissolution | 20-40 kJ/mol | Endothermic dissolution process |
ΔS_dissolution | 40-80 J/mol·K | Entropy increase upon dissolution |
ΔG_dissolution | Variable with temperature | Spontaneity depends on temperature |
The dissolution process is driven by entropy increase (ΔS > 0) despite the unfavorable enthalpy, which is characteristic of hydrogen-bonded systems where solvent reorganization plays a significant role [4] [5].
The chemical stability of 4-amino-N-(1-hydroxypropan-2-yl)benzamide exhibits strong pH dependence, following the characteristic behavior of amide functional groups under various solution conditions. The compound demonstrates maximum stability at neutral pH (6.5-7.5) with accelerated degradation occurring under both acidic and basic conditions [11] [12].
Under acidic conditions (pH < 4), 4-amino-N-(1-hydroxypropan-2-yl)benzamide undergoes acid-catalyzed hydrolysis following a well-established mechanism. The process initiates with protonation of the carbonyl oxygen, activating the amide bond toward nucleophilic attack by water molecules [11] [13]. The reaction proceeds through a tetrahedral intermediate, ultimately yielding 4-aminobenzoic acid and 1-amino-2-propanol as the primary hydrolysis products.
pH Range | Hydrolysis Rate | Half-life at 25°C | Activation Energy |
---|---|---|---|
1-2 | Fast | Days to weeks | 80-100 kJ/mol |
2-4 | Moderate | Weeks to months | 85-105 kJ/mol |
4-6 | Slow | Months to years | 90-110 kJ/mol |
The acid-catalyzed mechanism follows second-order kinetics with respect to hydronium ion concentration and substrate concentration. The reaction rate increases exponentially with decreasing pH, demonstrating a slope of approximately -1 in log k_obs versus pH plots [14] [15].
Basic hydrolysis (pH > 8) proceeds through direct nucleophilic attack of hydroxide ions on the carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates the amine leaving group [11] [16]. This mechanism is generally slower than acid-catalyzed hydrolysis due to the poor leaving group ability of the amine functionality.
The base-catalyzed pathway produces 4-aminobenzoate salts and 1-amino-2-propanol, with the carboxylate form predominating under alkaline conditions. The reaction exhibits first-order dependence on both hydroxide concentration and substrate concentration [17] [18].
At neutral pH (6-8), 4-amino-N-(1-hydroxypropan-2-yl)benzamide demonstrates remarkable stability with extremely slow hydrolysis rates. The neutral hydrolysis mechanism involves direct attack by water molecules without acid or base catalysis, resulting in half-lives measured in years at ambient temperature [12] [19].
Degradation Pathway | Primary Products | Secondary Products |
---|---|---|
Acidic Hydrolysis | 4-aminobenzoic acid, 1-amino-2-propanol | Oxidation products, deamination products |
Basic Hydrolysis | 4-aminobenzoate salt, 1-amino-2-propanol | Hydroxylated derivatives |
Neutral Hydrolysis | Same as acidic (very slow) | Minimal secondary products |
The temperature dependence of hydrolysis follows Arrhenius behavior across all pH ranges, with activation energies ranging from 80-120 kJ/mol depending on the specific conditions. Elevated temperatures significantly accelerate degradation, with reaction rates approximately doubling for every 10°C increase in temperature [20] [21].
The solid-state properties of 4-amino-N-(1-hydroxypropan-2-yl)benzamide are influenced by its capacity for extensive hydrogen bonding through multiple donor and acceptor sites. The compound is expected to exhibit moderate to high hygroscopic behavior and potential polymorphic complexity similar to other benzamide derivatives [22] [23].
4-amino-N-(1-hydroxypropan-2-yl)benzamide demonstrates moderate to high hygroscopic tendencies due to the presence of amino and hydroxyl functional groups capable of forming hydrogen bonds with atmospheric moisture. Dynamic vapor sorption studies would likely reveal water uptake in the range of 3-7% by weight at 80% relative humidity and 25°C [24] [25].
Relative Humidity | Expected Water Uptake | Reversibility |
---|---|---|
20% | 0.5-1.5% | Fully reversible |
50% | 1.5-3.5% | Fully reversible |
80% | 3.0-7.0% | Fully reversible |
95% | 5.0-10.0% | Potential deliquescence |
The hygroscopic behavior follows Type II isotherms characteristic of crystalline materials with moderate water affinity. The water uptake is primarily attributed to surface adsorption and integration into crystal defects rather than incorporation into the crystal lattice structure [26] [27].
Based on the structural complexity and hydrogen bonding patterns observed in related benzamide derivatives, 4-amino-N-(1-hydroxypropan-2-yl)benzamide is expected to exhibit polymorphic behavior. The parent compound benzamide demonstrates four distinct polymorphic forms, with transformations occurring under various temperature and mechanical stress conditions [22] [23] [28].
Potential Polymorph | Expected Characteristics | Transition Conditions |
---|---|---|
Form I (Stable) | Highest density, defined melting point | Room temperature equilibrium form |
Form II (Metastable) | Lower density, different hydrogen bonding | High supersaturation crystallization |
Form III (Metastable) | Intermediate stability | Mechanical stress, seeding |
Hydrated Forms | Incorporated water molecules | High humidity conditions |
The multiple hydrogen bonding sites in the target compound provide numerous possibilities for different packing arrangements, potentially leading to a rich polymorphic landscape. Thermal analysis using differential scanning calorimetry would likely reveal multiple endothermic events corresponding to polymorphic transitions before the final melting endotherm [29] [30].
The crystal structure of 4-amino-N-(1-hydroxypropan-2-yl)benzamide is anticipated to feature extensive hydrogen bonding networks involving N-H···O and O-H···O interactions. The amino group on the benzene ring and the hydroxyl group on the side chain create multiple hydrogen bonding sites that can participate in both intra- and intermolecular interactions [25] [31].
Structural Feature | Expected Characteristic |
---|---|
Crystal System | Likely monoclinic or triclinic |
Hydrogen Bonding | Three-dimensional network |
Intermolecular Interactions | π-π stacking, N-H···O, O-H···O |
Packing Efficiency | Moderate to high (65-75%) |
Thermal Expansion | Anisotropic, moderate coefficients |